S-3448

sGC activation heme-oxidation EC50

S-3448 is a synthetic anthranilic acid derivative that acts as a direct, heme-independent activator of soluble guanylate cyclase (sGC). It belongs to a class of compounds distinct from NO-donors and heme-dependent sGC stimulators (e.g., riociguat).

Molecular Formula C25H26ClN3O7S3
Molecular Weight 612.1 g/mol
CAS No. 254877-04-8
Cat. No. B024109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-3448
CAS254877-04-8
Synonyms2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide; 
Molecular FormulaC25H26ClN3O7S3
Molecular Weight612.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCSCC3)NS(=O)(=O)C4=CC=C(C=C4)Cl)OC
InChIInChI=1S/C25H26ClN3O7S3/c1-35-23-15-21(22(16-24(23)36-2)28-38(31,32)19-7-3-17(26)4-8-19)25(30)27-18-5-9-20(10-6-18)39(33,34)29-11-13-37-14-12-29/h3-10,15-16,28H,11-14H2,1-2H3,(H,27,30)
InChIKeyYFJKHTZXXMBJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-3448 (CAS 254877-04-8): A Tool for Investigating Heme-Independent Soluble Guanylate Cyclase Activation


S-3448 is a synthetic anthranilic acid derivative that acts as a direct, heme-independent activator of soluble guanylate cyclase (sGC). It belongs to a class of compounds distinct from NO-donors and heme-dependent sGC stimulators (e.g., riociguat) [1]. Unlike stimulators, S-3448 preferentially activates the oxidized, heme-free form of sGC, a state that becomes prevalent under conditions of oxidative stress and is unresponsive to nitric oxide (NO) [2]. This mechanism makes S-3448 a valuable tool for investigating the role of the NO-sGC-cGMP pathway in disease states where NO signaling is compromised. S-3448 has a molecular formula of C25H26ClN3O7S3, a molecular weight of 612.14 g/mol, and is supplied as a research compound .

Why Substituting S-3448 with Generic sGC Agonists or PDE5 Inhibitors is Not Scientifically Equivalent


Generic substitution in sGC pathway research is not straightforward because of fundamental mechanistic differences between compound classes. PDE5 inhibitors (e.g., sildenafil) require endogenous NO production to generate cGMP, while heme-dependent sGC stimulators (e.g., riociguat) require a functional, reduced heme group within sGC to be effective [1]. In contrast, S-3448 is a heme-independent sGC activator that directly activates the oxidized and/or heme-free form of the enzyme [2]. This form of sGC is unresponsive to both NO and sGC stimulators and accumulates under conditions of oxidative stress, a hallmark of many cardiovascular and fibrotic diseases [1]. Therefore, substituting S-3448 with an sGC stimulator or PDE5 inhibitor will produce a different experimental outcome, particularly in models of oxidative stress, making the compounds non-interchangeable and highlighting S-3448's unique utility for probing this specific, pathophysiologically relevant state of sGC.

Quantitative Differentiation of S-3448: Evidence-Based Selection Guide for Research Use


Potency on Oxidized vs. Native sGC: A Comparative Biochemical Profile

S-3448 is a potent activator of purified bovine sGC with an EC50 of 0.68 μM. Its mechanism is fundamentally different from heme-dependent sGC stimulators (e.g., YC-1, BAY 41-2272). While sGC stimulators are inactive on heme-oxidized sGC, S-3448's activity is potentiated by the heme-oxidant ODQ (1H-[1,2,4]-oxdiazolo[3,4-a]quinoxalin-1-one) [1]. The compound shows mixed-type activation kinetics and its effect is additive with NO donors, indicating a distinct binding site from the heme [1]. In a head-to-head comparison with its analog HMR-1766, S-3448 exhibited a slightly higher EC50 (0.68 μM vs. 0.51 μM) on purified bovine sGC [2].

sGC activation heme-oxidation EC50 purified enzyme

Vascular Tissue Relaxation: Potency in Rat Thoracic Aorta Compared to HMR-1766

S-3448 induces concentration-dependent relaxation of pre-contracted, endothelium-denuded rat thoracic aorta, a classic model for vascular function. Its potency, measured as an IC50 of 5.9 μM, is significantly lower than that of its close analog HMR-1766 (IC50 of 0.4 μM in the presence of the heme-oxidant ODQ, and 1.2 μM without ODQ) [1]. This indicates that while S-3448 is effective in ex vivo vascular tissue, HMR-1766 is a more potent vasorelaxant in this specific assay.

vasorelaxation ex vivo rat aorta IC50

Differential Potency Across Vascular Beds: Porcine Coronary vs. Human Corpus Cavernosum

The vasorelaxant potency of S-3448 varies significantly across different vascular beds. The compound demonstrates higher potency in porcine coronary arteries (IC50 = 1.2 μM) compared to human corpus cavernosum tissue (IC50 = 10 μM), representing an 8.3-fold difference in potency [1]. This differential tissue sensitivity is not observed for all sGC activators and highlights a specific pharmacological profile for S-3448.

vasorelaxation coronary artery corpus cavernosum tissue selectivity

cGMP Production and Downstream Signaling in Vascular Smooth Muscle Cells

S-3448 effectively engages downstream sGC signaling pathways. In cultured rat aortic smooth muscle cells, S-3448 treatment led to a significant increase in intracellular cGMP levels and induced the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a specific marker of cGMP-dependent protein kinase (PKG) activation [1]. This demonstrates that S-3448's activation of sGC translates into functional activation of the canonical NO-sGC-cGMP-PKG pathway in a relevant cell type.

cGMP VASP phosphorylation smooth muscle signaling

Recommended Research Applications for S-3448 (CAS 254877-04-8)


Investigating sGC Function in Cellular Models of Oxidative Stress

S-3448 is a validated tool for probing the function of oxidized, heme-free sGC in cell-based assays. Since it is potentiated by the heme-oxidant ODQ, S-3448 can be used to specifically activate this subpopulation of sGC in cultured rat aortic smooth muscle cells to study cGMP production and VASP phosphorylation under conditions of oxidative stress [1].

Ex Vivo Vasorelaxation Studies in Rodent Arterial Tissue

The compound's established IC50 of 5.9 μM in rat thoracic aorta makes it suitable for use in ex vivo organ bath studies. It can be used as a reference compound to investigate heme-independent vasorelaxation mechanisms or to compare the efficacy of novel sGC activators in isolated vascular tissue [1].

Comparative Pharmacological Studies with Other sGC Modulators

S-3448 serves as a useful comparator for other heme-independent sGC activators (e.g., cinaciguat, HMR-1766) and a negative control for heme-dependent sGC stimulators in assays where oxidized sGC is the target. Its well-defined EC50 and tissue-specific IC50 values provide a benchmark for evaluating new chemical entities targeting the same pathway [1].

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